molecular formula C13H21Cl2FN2 B2388282 (1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride CAS No. 1286275-63-5

(1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride

Cat. No.: B2388282
CAS No.: 1286275-63-5
M. Wt: 295.22
InChI Key: ATKSDXBVZHRNAT-MQQSYLBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4R)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride (CAS: 1286275-63-5) is a substituted cyclohexane-1,4-diamine derivative with a 3-fluorobenzyl substituent. Its structure features a trans-cyclohexane diamine backbone, which confers conformational rigidity, and a 3-fluorobenzyl group that influences electronic and steric interactions with biological targets .

Properties

IUPAC Name

4-N-[(3-fluorophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.2ClH/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13;;/h1-3,8,12-13,16H,4-7,9,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKSDXBVZHRNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NCC2=CC(=CC=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. The key steps include:

    Formation of the Cyclohexane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a benzyl halide with a fluorine atom.

    Addition of Diamine Groups:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The fluorobenzyl group can undergo substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzyl derivatives.

Scientific Research Applications

(1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity, while the diamine groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key analogues and their properties:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Characteristics
Target Compound 3-Fluoro (benzyl) C₁₃H₂₀FCl₂N₂ ~293.9* High electronegativity; balanced lipophilicity and receptor affinity .
(1R,4R)-N1-(3-Chlorobenzyl)-analogue 3-Chloro (benzyl) C₁₃H₂₀Cl₂N₂ 275.22 (free base) Increased lipophilicity; potential for enhanced membrane permeability .
(1R,4R)-N1-(2-Chlorobenzyl)-analogue 2-Chloro (benzyl) C₁₃H₂₀Cl₂N₂ 311.68 Ortho-substitution introduces steric hindrance; may reduce binding efficiency .
(1R,4R)-N1-(4-Nitrobenzyl)-analogue 4-Nitro (benzyl) C₁₃H₂₁Cl₂N₃O₂ 322.23 Strong electron-withdrawing group; possible higher potency but lower solubility .
(1R,4R)-N1-(Pyridin-3-ylmethyl)-analogue Pyridin-3-yl C₁₂H₁₉Cl₃N₃ N/A Heterocyclic moiety enhances solubility; altered hydrogen-bonding capacity .
(1R,4R)-N1-(2-Methoxybenzyl)-analogue 2-Methoxy (benzyl) C₁₄H₂₃Cl₂N₂O N/A Electron-donating group improves metabolic stability; may reduce receptor affinity .

*Estimated based on free base (C₁₃H₁₈FN₂) + 2HCl.

Biological Activity

The compound (1R,4R)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride** is a chiral diamine with potential biological activity due to its unique molecular structure. This article explores its biological properties, mechanisms of action, and potential applications in biochemical research.

Chemical Structure and Properties

  • Molecular Formula : C13H19Cl2FN2
  • Molecular Weight : 295.22 g/mol
  • CAS Number : 1286275-63-5

The compound features a cyclohexane ring with a 3-fluorobenzyl group and two amine functional groups, which are critical for its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

Preliminary studies suggest that (1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride may interact with various neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the fluorinated benzyl group enhances the compound's lipophilicity, potentially facilitating its ability to cross biological membranes and interact with target sites.

Potential Interaction Studies

Research indicates that this compound may exhibit activity against:

  • Neurotransmitter Receptors : It may bind to dopamine D2 and serotonin 5-HT1A receptors, similar to other structurally related compounds.
  • Enzymatic Pathways : Its diamine structure could allow it to act as a substrate or inhibitor for enzymes involved in amino acid metabolism.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the significance of substituent variations on biological activity:

Compound NameMolecular FormulaKey Differences
(1R*,4R*)-N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochlorideC13H19Cl2F2N2Different fluorobenzyl substitution
(1R*,4R*)-N1-(3-Methylbenzyl)cyclohexane-1,4-diamine dihydrochlorideC14H23ClN2Methyl instead of fluorine substituent
(1R*,4R*)-N1-(Pyridin-3-ylmethyl)cyclohexane-1,4-diamine trihydrochlorideC13H18Cl3N3Contains a pyridine ring instead of a benzyl group

This table illustrates how variations can significantly affect both chemical properties and biological activities.

Conclusion and Future Directions

The biological activity of this compound presents a promising area for further research. Understanding its interactions at the molecular level could pave the way for new therapeutic agents targeting neurological and metabolic disorders. Future studies should focus on:

  • In vitro and in vivo assays to confirm biological activity.
  • Detailed receptor binding studies to elucidate mechanisms of action.
  • Exploration of structure-activity relationships to optimize efficacy.

Q & A

Basic: What are the recommended synthetic routes for (1R,4R)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride?**

Methodological Answer:
The synthesis typically involves reacting 3-fluorobenzylamine with cyclohexane-1,4-diamine under controlled pH and temperature to form the diamine intermediate, followed by hydrochlorination. Key steps include:

  • Amine coupling: Use coupling agents like EDC/HOBt in anhydrous DMF to facilitate the reaction between the benzylamine and cyclohexane diamine .
  • Stereochemical control: Employ chiral resolution techniques (e.g., chiral HPLC or crystallization with tartaric acid derivatives) to isolate the (1R*,4R*) diastereomer .
  • Salt formation: Treat the free base with HCl gas in ethanol to yield the dihydrochloride salt, ensuring stoichiometric equivalence .

Advanced: How can computational modeling resolve contradictions in the reported biological activity of this compound?

Methodological Answer:
Contradictions in receptor-binding data (e.g., σ-1 vs. NMDA receptor affinity) can be addressed via:

  • Docking simulations: Use software like AutoDock Vina to model interactions between the compound’s fluorobenzyl group and receptor active sites, accounting for stereochemistry .
  • MD simulations: Run 100-ns molecular dynamics trajectories to assess stability of the ligand-receptor complex under physiological conditions (e.g., pH 7.4, 310 K) .
  • Comparative analysis: Cross-reference results with structurally similar compounds (e.g., 4-fluorobenzyl analogs) to identify trends in binding thermodynamics .

Basic: What analytical techniques are optimal for characterizing purity and stereochemistry?

Methodological Answer:

  • HPLC: Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (gradient elution) to assess purity (>98% by AUC) .
  • Chiral chromatography: Employ a Chiralpak AD-H column to confirm the (1R*,4R*) configuration .
  • NMR: ¹H/¹³C NMR in DMSO-d₆ can resolve diastereomeric splitting; key signals include the cyclohexane axial protons (δ 1.2–1.8 ppm) and fluorobenzyl aromatic protons (δ 7.1–7.4 ppm) .

Advanced: How to design experiments to evaluate the compound’s pharmacokinetic stability in vitro?

Methodological Answer:

  • Metabolic stability: Incubate with liver microsomes (human/rat) at 37°C, monitoring degradation via LC-MS/MS. Calculate intrinsic clearance (Clₜᵢₙₜ) using the substrate depletion method .
  • Plasma protein binding: Use equilibrium dialysis to determine unbound fraction (fu); compare with structurally related diamines (e.g., 2-chlorobenzyl analogs) .
  • pH-solubility profile: Measure solubility in buffers (pH 1–8) to identify optimal formulation conditions (e.g., saline vs. PEG-400 vehicles) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles due to potential irritation (GHS Category 2) .
  • Ventilation: Use a fume hood to avoid inhalation of hydrochloride salt aerosols .
  • Waste disposal: Neutralize acidic waste with sodium bicarbonate before disposal in designated halogenated waste containers .

Advanced: How to address discrepancies in reported solubility data across studies?

Methodological Answer:

  • Standardize protocols: Use USP <1236> guidelines for equilibrium solubility measurements (e.g., shake-flask method, 24-hr agitation) .
  • Solvent selection: Test in DMSO, methanol, and saline, noting batch-to-batch variability in hydrochloride salt hydration .
  • Temperature control: Ensure all experiments are conducted at 25°C ± 0.5°C to minimize thermodynamic variability .

Basic: What are the primary applications of this compound in neuroscience research?

Methodological Answer:

  • Receptor studies: Acts as a σ-1 receptor ligand (Kᵢ ~50 nM) in radioligand binding assays using [³H]-(+)-Pentazocine .
  • Neuroprotection models: Administer in vitro (1–10 μM) to assess inhibition of glutamate-induced excitotoxicity in primary cortical neurons .
  • Behavioral assays: Test in rodent models of anxiety (elevated plus maze) at 5 mg/kg (i.p.) to evaluate anxiolytic potential .

Advanced: How to optimize enantiomeric resolution for large-scale synthesis?

Methodological Answer:

  • Kinetic resolution: Use lipase-catalyzed acyl transfer (e.g., CAL-B enzyme) to selectively acylate one enantiomer .
  • Crystallization-induced diastereomer resolution: Co-crystallize with L-tartaric acid in ethanol/water (70:30 v/v) to isolate the desired (1R*,4R*) form .
  • Process analytical technology (PAT): Implement inline Raman spectroscopy to monitor enantiomeric excess in real time during crystallization .

Basic: What spectroscopic data are essential for structural confirmation?

Methodological Answer:

  • Mass spectrometry: ESI-MS in positive mode should show [M+H]⁺ at m/z 267.1 (C₁₃H₁₈FN₂·2HCl requires 267.1) .
  • FT-IR: Confirm N-H stretches (3300–3200 cm⁻¹) and C-F vibration (1100 cm⁻¹) .
  • ¹⁹F NMR: A singlet at δ -115 ppm (referenced to CFCl₃) confirms the 3-fluorobenzyl substitution .

Advanced: How to validate the compound’s mechanism of action in enzyme inhibition assays?

Methodological Answer:

  • Enzyme kinetics: Perform Michaelis-Menten analysis with varying substrate concentrations (0.1–10× Kₘ) to determine inhibition type (competitive vs. non-competitive) .
  • IC₅₀ determination: Use a fluorogenic substrate (e.g., Z-Gly-Pro-AMC for DPP-IV) and measure fluorescence quenching over 30 min .
  • Cross-validation: Compare results with CRISPR-edited cell lines lacking the target enzyme to confirm specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.